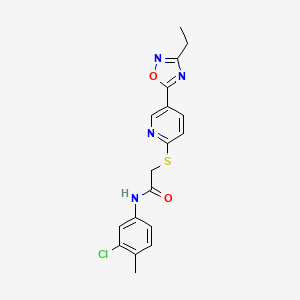![molecular formula C22H19ClN2O B2604048 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole CAS No. 537017-89-3](/img/structure/B2604048.png)
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzyl chloride and 3-methylbenzaldehyde in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In cancer cells, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5-chloro-2-((p-tolyloxy)methyl)-1H-benzimidazole
- 5,6-dichloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
Uniqueness
2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a chlorophenoxy group and a methylbenzyl group provides a distinct profile that can be exploited for targeted therapeutic applications .
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-5-4-6-17(13-16)14-25-21-8-3-2-7-20(21)24-22(25)15-26-19-11-9-18(23)10-12-19/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWUXSQAANWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2603970.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)
![1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2603979.png)
![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)





![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)
